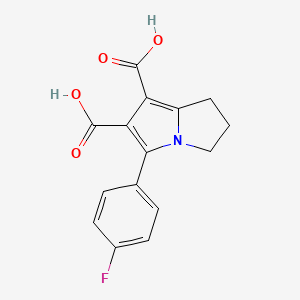
2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound known for its diverse biological activities. The structure of this compound suggests that it may interact with biological targets such as benzodiazepine receptors, which are implicated in various neurological functions and disorders.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, including the conversion of various organic acids into corresponding esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols. These intermediates are then reacted with other compounds, such as N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide, in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to yield the final products .
Molecular Structure Analysis
Although the specific molecular structure analysis of the compound is not provided, related compounds with the 1,3,4-oxadiazole moiety have been structurally characterized. For instance, a compound with a 4-chlorophenyl group has been crystallized and analyzed, revealing a monoclinic crystal system with specific unit cell parameters and intermolecular hydrogen bonding forming chains along the b-axis .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are synthesized to interact with specific biological targets, such as benzodiazepine receptors. The introduction of different substituents on the oxadiazole ring can significantly alter the biological activity of these compounds. For example, the introduction of an amino substituent has been shown to generate a compound with considerable anticonvulsant effects, while a hydroxyl substituent leads to milder activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and substituents. The presence of a chlorophenoxy group and a methylthio phenyl group in the compound suggests lipophilic characteristics, which may influence its interaction with biological membranes and receptors. The synthesis of a radiolabeled version of a related compound indicates its potential use in biological studies, with high radiochemical yield and purity, suggesting stability and suitability for in vivo imaging .
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of 1,3,4-oxadiazole, including compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)propanamide, exhibit significant anticancer activity. For instance, a study by Ravinaik et al. (2021) designed and synthesized substituted benzamides, which demonstrated moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancers.
Enzyme Inhibition
Compounds with the 1,3,4-oxadiazole moiety have been studied for their potential as enzyme inhibitors. A study by Nazir et al. (2018) reported the synthesis of novel indole-based oxadiazole scaffolds which were found to be potent inhibitors of the urease enzyme. This suggests their potential use in therapeutic applications targeting specific enzymatic pathways.
Molecular Docking and Binding Analysis
Research has also been conducted on the molecular docking and binding analysis of similar compounds. For example, Viji et al. (2020) conducted a study involving quantum chemical calculations and molecular docking to explore the antimicrobial activity of related molecules. These studies are crucial for understanding the interaction of these compounds with biological targets, which is key in drug development.
Synthesis and Biological Properties
Various studies have focused on the synthesis and evaluation of biological properties of 1,3,4-oxadiazole derivatives. Saxena et al. (1984) synthesized new basic N·(5-aryl·1,3,4-oxadiazol-2-yl) propanamides and butanamides, showcasing their potential in biological applications. The diversity in chemical structures allows for a wide range of biological activities to be explored.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Ates et al. (1997) synthesized and tested various 1,3,4-oxadiazoles for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. These findings underscore the potential of such compounds in developing new antimicrobial agents.
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-19(2,26-14-8-6-13(20)7-9-14)17(24)21-18-23-22-16(25-18)12-4-10-15(27-3)11-5-12/h4-11H,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQDVGHPCMZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

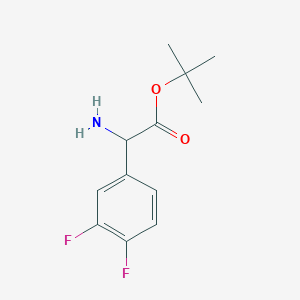
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)
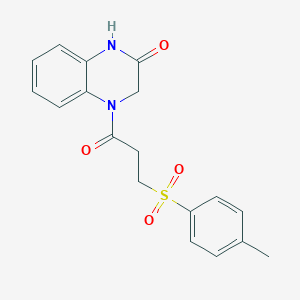
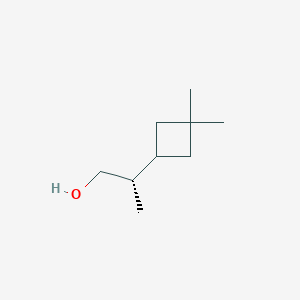
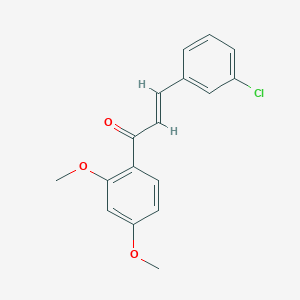
![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)



![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
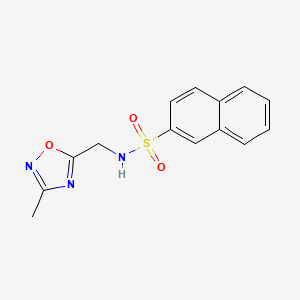
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)
